![molecular formula C22H22N2O4 B11504517 8-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11504517.png)
8-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one
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Overview
Description
8-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the piperazine moiety in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
The synthesis of 8-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Nucleophilic Substitution: The reaction starts with the nucleophilic substitution of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form the main substrate.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
8-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents would be required.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, as seen in its synthesis.
Common reagents used in these reactions include oxidizing agents like glacial acetic acid and reducing agents depending on the desired product. The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
8-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an acetylcholinesterase inhibitor, which is significant in the treatment of neurodegenerative diseases like Alzheimer’s.
Antimicrobial Activity: The compound has shown significant antibacterial and antifungal activity, making it a candidate for developing new antimicrobial agents.
Molecular Docking Studies: It is used in molecular docking studies to understand its interactions with various biological targets, aiding in the design of more potent derivatives.
Mechanism of Action
The mechanism of action of 8-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the brain . This action is crucial in improving cognitive functions in neurodegenerative diseases.
Comparison with Similar Compounds
8-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE can be compared with other chromen-2-one derivatives and piperazine-containing compounds. Similar compounds include:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also exhibits significant antimicrobial activity and is used in similar research applications.
N-Substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives: These compounds are explored for their acetylcholinesterase inhibitory activity and have shown competitive inhibition.
The uniqueness of 8-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE lies in its specific structure, which combines the chromen-2-one core with a piperazine moiety, enhancing its pharmacological properties and making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C22H22N2O4 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
8-methoxy-3-[4-(4-methylphenyl)piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C22H22N2O4/c1-15-6-8-17(9-7-15)23-10-12-24(13-11-23)21(25)18-14-16-4-3-5-19(27-2)20(16)28-22(18)26/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
XIWVIURHOBFXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Origin of Product |
United States |
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